molecular formula C18H24ClNO3S B5525519 2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide

2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide

Cat. No. B5525519
M. Wt: 369.9 g/mol
InChI Key: GPHQVTDQUVGAKB-UHFFFAOYSA-N
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Description

The study of spirotetrahydropyrans and related compounds, including azaspirocyclic ring structures and dioxaspiro undecanes, is of significant interest in organic chemistry due to their potential applications in medicinal chemistry and materials science. Compounds like "2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide" often exhibit unique chemical and physical properties due to their complex molecular structure.

Synthesis Analysis

The synthesis of azaspirocyclic and dioxaspiro undecane derivatives is typically achieved through multistep synthetic routes involving cyclization, ring expansion, and functionalization reactions. For example, the FeCl3-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings from N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols illustrates the complexity and precision required in such syntheses (Yeh et al., 2012).

Scientific Research Applications

Medicinal Chemistry Applications

A cornerstone of research is the exploration of compounds for their potential antibacterial properties. For example, novel derivatives synthesized through interactions similar to the core structure of "2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide" have shown promising antibacterial activities. Compounds like N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives are synthesized and tested against various bacterial strains, showcasing broad-spectrum antibacterial activity (Mayuri A. Borad et al., 2015).

Material Science and Polymer Stabilization

In the field of material science, certain spiro compounds, which share a structural resemblance with "2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide", have been identified as effective polymer stabilizers. A study illustrates the synergistic stabilization mechanism between phenolic and thiopropionate type antioxidants, where compounds like 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane exhibit significant stabilizing effects (Shin-ichi Yachigo et al., 1992).

Organic Synthesis

The realm of organic synthesis often investigates the construction of complex molecules from simpler precursors. Studies on spiro compounds akin to "2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide" involve the synthesis of polyfunctionalized spiro compounds through domino [2+2+2] cycloaddition reactions. These methods facilitate the creation of diverse molecular architectures, contributing significantly to the development of novel organic materials and potential pharmacophores (Dan Liu et al., 2021).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(1,9-dioxaspiro[5.5]undecan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S/c19-16-4-2-1-3-14(16)12-24-13-17(21)20-15-5-8-23-18(11-15)6-9-22-10-7-18/h1-4,15H,5-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQVTDQUVGAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide

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